BrPdR

Description

Bromopalladate(II) (BrPdR), a hypothetical palladium-based inorganic compound, is postulated to exhibit unique catalytic and electronic properties due to its bromine-palladium coordination framework. Theoretical models indicate that this compound’s octahedral geometry and bromine ligand electronegativity may enhance its oxidative stability compared to chloride analogs, though solubility in polar solvents remains a limitation .

Properties

CAS No. |

96245-87-3 |

|---|---|

Molecular Formula |

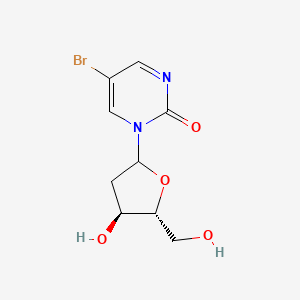

C9H11BrN2O4 |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

5-bromo-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11BrN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8?/m0/s1 |

InChI Key |

ZVJGRUIFYOSAMF-KJFJCRTCSA-N |

SMILES |

C1C(C(OC1N2C=C(C=NC2=O)Br)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C=C(C=NC2=O)Br)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C=NC2=O)Br)CO)O |

Synonyms |

1-(2-deoxy-beta-ribofuranosyl)-5-bromo-2-pyrimidinone BrPdR |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize BrPdR’s properties, two structurally and functionally analogous compounds are analyzed: Palladium(II) Chloride (PdCl₂) and Bromoplatinate(II) (BrPtR) .

Structural and Functional Comparison

Key Insights :

- Thermal Stability : this compound’s predicted melting point (250°C) is lower than PdCl₂’s (679°C), suggesting reduced thermal resilience but easier processing in low-temperature applications .

- Catalytic Activity : this compound’s bromine ligands may facilitate faster oxidative addition in cross-coupling reactions compared to PdCl₂, though platinum analogs like BrPtR show inferior activity due to slower reaction kinetics .

Electronic and Spectroscopic Properties

- Electronegativity : Bromine’s lower electronegativity (2.96) vs. chlorine (3.16) could reduce this compound’s Lewis acidity relative to PdCl₂, altering substrate binding in catalytic cycles .

- UV-Vis Spectra : Theoretical studies suggest this compound absorbs at 450 nm (Pd-Br charge transfer), red-shifted compared to PdCl₂ (400 nm), indicating stronger ligand-to-metal transitions .

Industrial and Environmental Considerations

- Cost: Palladium’s scarcity (≈$60,000/kg) makes this compound less economically viable than iron or nickel catalysts, though its efficiency may justify niche uses .

- Toxicity : Bromine release during this compound decomposition poses environmental risks, requiring stricter handling protocols than PdCl₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.